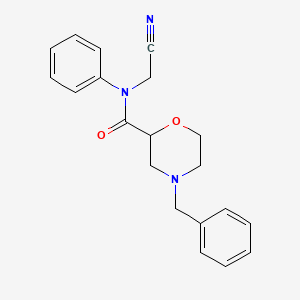
4-benzyl-N-(cyanomethyl)-N-phenylmorpholine-2-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-benzyl-N-(cyanomethyl)-N-phenylmorpholine-2-carboxamide, also known as BNTX, is a chemical compound that belongs to the morpholine family. It is a potent and selective antagonist of the delta opioid receptor, which is a G protein-coupled receptor that is involved in pain relief and mood regulation. BNTX has been extensively studied for its potential therapeutic applications in pain management, addiction treatment, and mental health disorders.
Mécanisme D'action
4-benzyl-N-(cyanomethyl)-N-phenylmorpholine-2-carboxamide acts as a competitive antagonist of the delta opioid receptor, which means that it binds to the receptor and prevents the activation of downstream signaling pathways. The delta opioid receptor is primarily located in the central nervous system and is involved in the regulation of pain, mood, and reward. By blocking the activation of this receptor, this compound can modulate these physiological processes.
Biochemical and Physiological Effects:
This compound has been shown to have a number of biochemical and physiological effects, including the modulation of pain perception, mood, and reward. It has been shown to block the analgesic effects of delta opioid receptor agonists, suggesting that it may be a useful tool for investigating the mechanisms of pain relief. This compound has also been shown to have antidepressant effects in animal models, suggesting that it may have potential therapeutic applications in the treatment of depression.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of using 4-benzyl-N-(cyanomethyl)-N-phenylmorpholine-2-carboxamide in lab experiments is its high potency and selectivity for the delta opioid receptor. This makes it a useful tool for investigating the role of this receptor in various physiological processes. However, one limitation of using this compound is its potential off-target effects, as it may also bind to other receptors in the central nervous system. Additionally, the synthesis of this compound is complex and requires several steps, which may limit its availability and increase its cost.
Orientations Futures
There are several potential future directions for the study of 4-benzyl-N-(cyanomethyl)-N-phenylmorpholine-2-carboxamide and its therapeutic applications. One area of interest is the potential use of this compound in the treatment of chronic pain, as well as its potential use as an alternative to opioid analgesics. Another area of interest is the potential use of this compound in the treatment of addiction and withdrawal, particularly in the context of opioid addiction. Additionally, further research is needed to fully understand the mechanisms of action of this compound and its potential off-target effects, as well as its potential interactions with other drugs and medications.
Méthodes De Synthèse
The synthesis of 4-benzyl-N-(cyanomethyl)-N-phenylmorpholine-2-carboxamide involves several steps, including the reaction of morpholine with benzyl chloride to form N-benzylmorpholine, followed by the reaction of the latter with cyanomethyl chloride to produce N-benzyl-N-(cyanomethyl)morpholine. The final step involves the reaction of N-benzyl-N-(cyanomethyl)morpholine with phenyl isocyanate to form this compound.
Applications De Recherche Scientifique
4-benzyl-N-(cyanomethyl)-N-phenylmorpholine-2-carboxamide has been widely used in scientific research to study the delta opioid receptor and its role in pain and addiction. It has been shown to block the analgesic effects of delta opioid receptor agonists, suggesting that it may be a useful tool for investigating the mechanisms of pain relief. This compound has also been used to study the role of the delta opioid receptor in addiction and withdrawal, as well as its potential therapeutic applications in these areas.
Propriétés
IUPAC Name |
4-benzyl-N-(cyanomethyl)-N-phenylmorpholine-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21N3O2/c21-11-12-23(18-9-5-2-6-10-18)20(24)19-16-22(13-14-25-19)15-17-7-3-1-4-8-17/h1-10,19H,12-16H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HPHANTPCJNYHBU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC(CN1CC2=CC=CC=C2)C(=O)N(CC#N)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


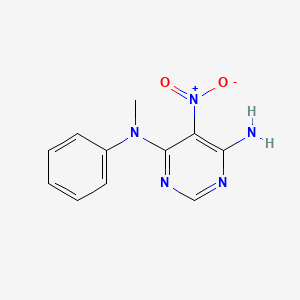
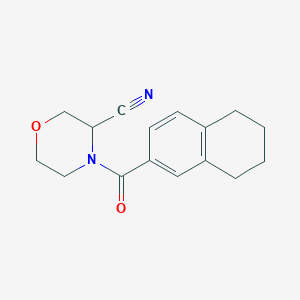
![2-fluoro-N-(6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepin-3-ylmethyl)aniline](/img/structure/B2505883.png)
![5-Bromo-2-[(1-methylpiperidin-4-YL)oxy]pyrimidine](/img/structure/B2505886.png)
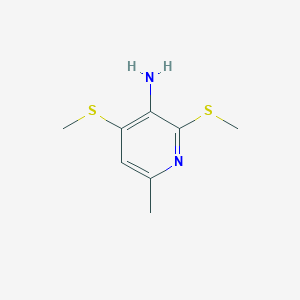

![N-(benzo[d]thiazol-2-yl)-4-butoxy-N-(2-(dimethylamino)ethyl)benzamide hydrochloride](/img/structure/B2505890.png)
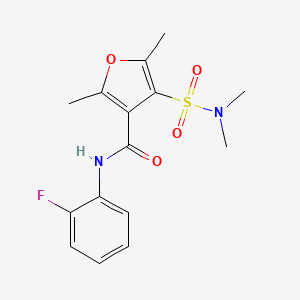
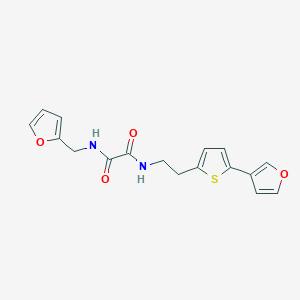
![N-(benzo[d][1,3]dioxol-5-ylmethyl)-5-(pyridin-3-yl)-1-(p-tolyl)-1H-1,2,3-triazole-4-carboxamide](/img/structure/B2505896.png)
![ethyl 4-[2-(4-chlorophenyl)-3-(2-furyl)-4,6-dioxohexahydro-5H-pyrrolo[3,4-d]isoxazol-5-yl]benzoate](/img/structure/B2505897.png)

![Benzo[d]thiazol-6-yl(3-((6-ethyl-5-fluoropyrimidin-4-yl)oxy)pyrrolidin-1-yl)methanone](/img/structure/B2505900.png)